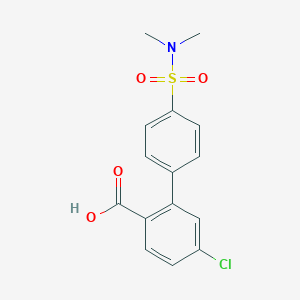

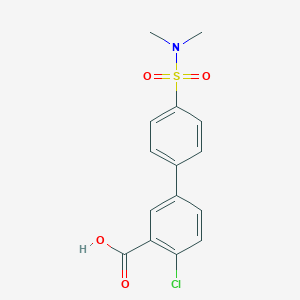

![molecular formula C19H18FNO3 B6412338 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% CAS No. 1261902-04-8](/img/structure/B6412338.png)

2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%

Übersicht

Beschreibung

2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, commonly referred to as 2-Fluoro-4-Phenylbenzoic Acid (FPA) is a synthetic compound which has been used in a variety of laboratory experiments. The compound was first synthesized in the late 1990s and has since been used in a variety of scientific research applications.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a tool to study the effects of fluoro-substituted compounds on various biochemical pathways and processes. It has also been used to study the effects of fluoro-substituted compounds on the structure and function of proteins. Additionally, 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has been used to study the effects of fluoro-substituted compounds on the metabolism of various drugs and other compounds.

Wirkmechanismus

2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has been shown to act as an inhibitor of certain enzymes, including cyclooxygenase-2. It has also been shown to inhibit the activity of certain transcription factors, including nuclear factor-kappa B. Additionally, 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has been shown to inhibit the activity of certain kinases, including protein kinase C.

Biochemical and Physiological Effects

2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2. Additionally, 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has been shown to inhibit the activity of certain transcription factors, including nuclear factor-kappa B. Additionally, 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has been shown to inhibit the activity of certain kinases, including protein kinase C.

Vorteile Und Einschränkungen Für Laborexperimente

2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% is its relatively low cost compared to other synthetic compounds. Additionally, 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% is relatively easy to synthesize and can be easily purified through recrystallization. However, 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% is not very stable and is prone to degradation when exposed to heat or light. Additionally, 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% is not very soluble in water and can be difficult to work with in aqueous solutions.

Zukünftige Richtungen

There are a number of potential future directions for the use of 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% in scientific research. One potential direction is to further explore the effects of 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% on the structure and function of proteins. Additionally, further research could be done to explore the effects of 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% on other enzymes and transcription factors. Additionally, further research could be done to explore the potential use of 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% as a drug delivery system. Finally, further research could be done to explore the potential use of 2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% as a therapeutic agent for the treatment of various diseases.

Synthesemethoden

2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% can be synthesized by combining 4-(piperidine-1-carbonyl)phenylacetic acid and 2-fluorobenzoic acid in an aqueous solution. The reaction is then catalyzed with a base and heated to a temperature of approximately 100°C. The resulting product is a white crystalline solid which is then purified through recrystallization.

Eigenschaften

IUPAC Name |

2-fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO3/c20-17-12-15(8-9-16(17)19(23)24)13-4-6-14(7-5-13)18(22)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUYQQXUWITHHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692288 | |

| Record name | 3-Fluoro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid | |

CAS RN |

1261902-04-8 | |

| Record name | 3-Fluoro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412278.png)

![5-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412299.png)

![2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412305.png)

![5-Hydroxy-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412306.png)

![4-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412312.png)

![3-Amino-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412326.png)

![6-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412334.png)

![5-Methoxy-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412341.png)